

Unveiling the Solid-State Architecture of (S)-4-Methylbenzenesulfinamide: A Technical Guide

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Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **(S)-4-methylbenzenesulfinamide**, a chiral sulfinamide of interest in synthetic chemistry and drug discovery. The document outlines the precise three-dimensional arrangement of the molecule in the solid state, supported by comprehensive crystallographic data. Detailed experimental protocols for its synthesis and single-crystal X-ray diffraction analysis are also presented, offering a reproducible methodology for further investigation.

Core Crystallographic Data

The crystal structure of **(S)-4-methylbenzenesulfinamide** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1$, with two molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for **(S)-4-Methylbenzenesulfinamide**

Parameter	Value
Empirical formula	C ₇ H ₉ NOS
Formula weight	155.22
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁
Unit cell dimensions	
a	5.8820(15) Å
b	9.655(2) Å
c	14.290(4) Å
α	90°
β	98.43(3)°
γ	90°
Volume	801.5(4) Å ³
Z	4
Density (calculated)	1.287 Mg/m ³
Absorption coefficient	0.318 mm ⁻¹
F(000)	328
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.58 to 27.50°
Index ranges	-7<=h<=7, -12<=k<=12, -18<=l<=18
Reflections collected	7328
Independent reflections	3668 [R(int) = 0.0345]

Completeness to theta = 27.50°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3668 / 1 / 191
Goodness-of-fit on F ²	1.043
Final R indices [I>2sigma(I)]	R1 = 0.0418, wR2 = 0.1012
R indices (all data)	R1 = 0.0535, wR2 = 0.1084
Absolute structure parameter	0.05(8)
Largest diff. peak and hole	0.281 and -0.273 e.Å ⁻³

Citation: The crystallographic data is based on the Cambridge Structural Database (CSD) entry with CCDC number 939055.[\[1\]](#)

Molecular Structure and Intermolecular Interactions

The molecular structure of **(S)-4-methylbenzenesulfinamide** features a chiral sulfur atom bonded to a p-tolyl group, an oxygen atom, and an amino group. The key bond lengths and angles are summarized in Table 2. The crystal packing is primarily governed by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.[\[2\]](#)[\[3\]](#) These chains are further organized into a three-dimensional network through weaker C—H···π and π—π stacking interactions.[\[3\]](#)[\[4\]](#)

Table 2: Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
S1-O1	1.498(2)
S1-N1	1.658(2)
S1-C1	1.792(3)
C1-S1-O1	107.8(1)
C1-S1-N1	103.5(1)
O1-S1-N1	110.9(1)

Data derived from the referenced crystallographic information file.

Experimental Protocols

Synthesis of (S)-4-Methylbenzenesulfinamide

A general and efficient method for the synthesis of aryl sulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine.^{[4][5]} The synthesis of **(S)-4-methylbenzenesulfinamide** can be adapted from these established procedures.

Materials:

- p-Toluenesulfonyl chloride
- Ammonia (aqueous solution)
- Dichloromethane (DCM)
- Pyridine (optional, as a base)^[4]
- Hydrochloric acid (HCl)
- Sodium sulfate (anhydrous)

Procedure:

- p-Toluenesulfonyl chloride is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- The solution is cooled in an ice bath.
- A slight excess of aqueous ammonia is added dropwise to the stirring solution. Pyridine can be used as a scavenger for the HCl generated during the reaction.[4]
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- The mixture is then acidified with dilute HCl and the organic layer is separated.[4]
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **(S)-4-methylbenzenesulfinamide** is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[6]

Single-Crystal X-Ray Crystallography

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[7] [8] This technique provides precise atomic coordinates, allowing for a detailed analysis of the molecular geometry and intermolecular interactions.[9]

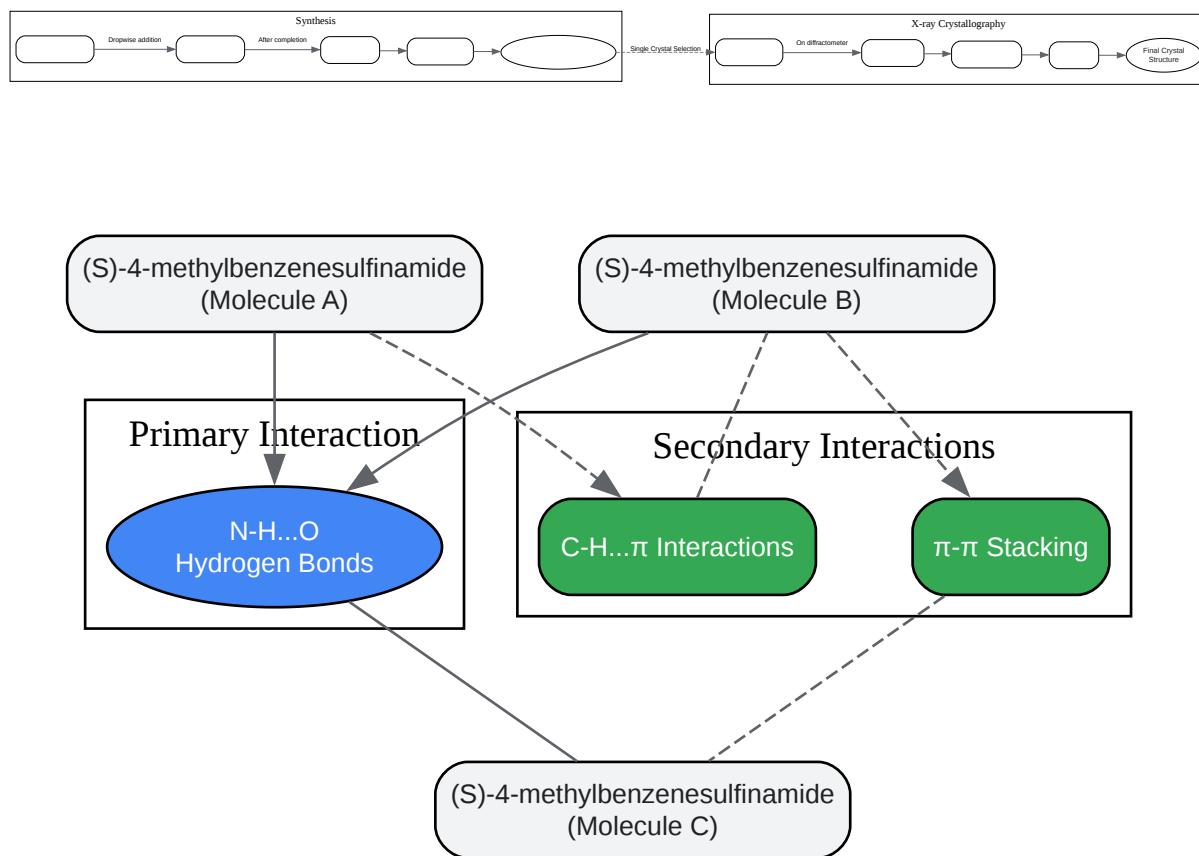
Procedure:

- A suitable single crystal of **(S)-4-methylbenzenesulfinamide** is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.[10]
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation).

- A series of diffraction images are collected as the crystal is rotated.
- The collected data are processed to determine the unit cell parameters and the intensities of the reflections.
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.



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